

Structural Features & Hydrogen Bonding in Anilinium Triflates

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Compound Focus: Anilinium triflate

CAS No.: 591-40-2

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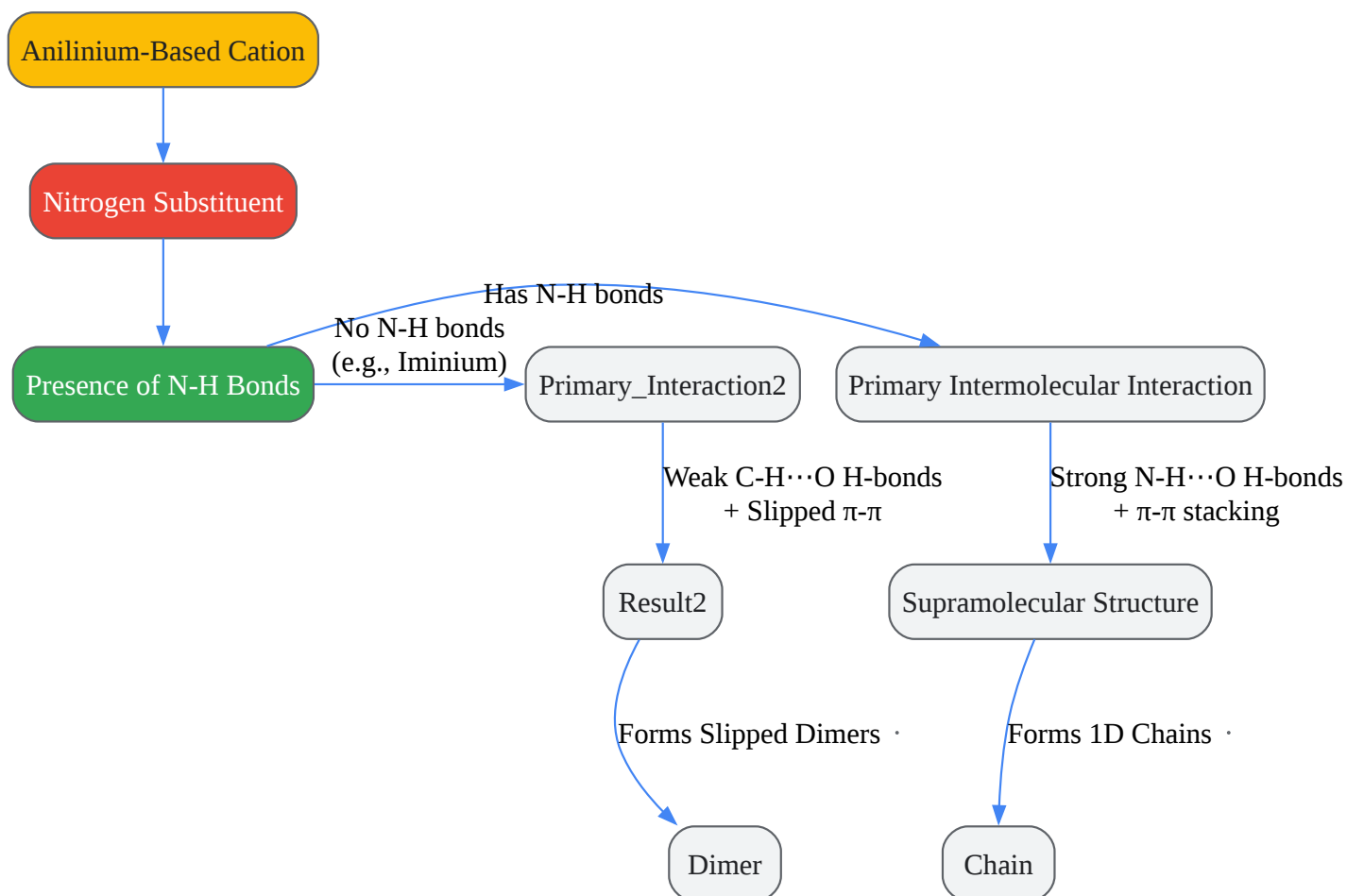
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The core structural features and hydrogen-bonding interactions for two specifically synthesized anilinium-based triflate salts are summarized in the table below.

Compound Name	Chemical Formula	Cation Type	Primary Intermolecular Interactions	Key Quantitative Data
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| **N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate** [1] | [C₁₀H₁₄NH₂⁺][CF₃O₃S⁻] | Secondary ammonium ion | **Strong N—H···O hydrogen bonds** and **π–π stacking** [1] | • Forms 1D chains via N—H···O bonds to triflate anions. • π–π centroid distance: **3.9129 (8) Å** [1] | | **N-Isopropylidene-N,2,4,6-tetramethylanilinium Trifluoromethanesulfonate** [1] | [C₁₃H₂₀N⁺][CF₃O₃S⁻] | Iminium ion | **Weak C—H···O hydrogen bonds**; π–π interactions are highly slipped [1] | • **No classical N-H···O bonds** (no H on N). • C···O distances: ~**3.17-3.38 Å**. • π–π centroid distance: **4.8937 (8) Å** [1] |

The relationship between the cation's structure and the resulting supramolecular architecture can be visualized as follows:



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Experimental Methodology

The comparative data above was generated using a standardized experimental protocol for structural determination [1]:

- **Synthesis:**
 - **Compound 1:** Synthesized via direct methylation of 2,4,6-trimethylaniline.
 - **Compound 2:** Synthesized in a two-step reaction involving the formation of a Schiff base (imine) from 2,4,6-trimethylaniline, followed by methylation with methyl trifluoromethanesulfonate.

- **Characterization - Single-Crystal X-ray Diffraction (SCXRD):**
 - **Purpose:** To unambiguously determine the three-dimensional molecular and supramolecular structure of the crystalline compounds.
 - **Key Measurements:** The technique provides precise data on:
 - **Bond lengths and angles.**
 - **Hydrogen-bonding geometries** (e.g., D—H···A distances and angles).
 - **Intermolecular interaction parameters** (e.g., π – π centroid-centroid distances, interplanar spacing, and ring slippage).

Key Comparative Insights

- **Cation Structure Dictates Bonding:** The presence or absence of N-H bonds on the ammonium nitrogen is the primary factor controlling the supramolecular structure. Classical N-H···O bonds lead to well-defined chains, while their absence results in weaker, less directional C-H···O interactions [1].
- **Triflate Anion is a Versatile Partner:** The trifluoromethanesulfonate anion acts as a reliable hydrogen bond acceptor, primarily through its oxygen atoms. The data indicates that fluorine atoms are not involved in strong directional interactions in these structures [1].
- **Beyond Simple Anilinium:** For reference, other anilinium salts with different anions (e.g., halides, sulfate, nitrate) also form extensive hydrogen-bonding networks, often based on N-H···anion interactions, similar to the pattern seen in Compound 1 [2] [3].

Broader Context and Comparisons

While direct side-by-side data for many triflates is scarce, research shows that metal triflates are valued in catalysis as strong Lewis acids, with their activity influenced by the metal center and counterion properties [4] [5]. Furthermore, anilinium salts with other anions, such as hydrogen sulfate, are known to form complex hydrogen-bonded networks with chains and rings, highlighting the general ability of the anilinium group to direct crystal packing [2] [3].

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